molecular formula C23H16Cl2N2S B15044311 N-[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline

N-[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline

Cat. No.: B15044311
M. Wt: 423.4 g/mol
InChI Key: VPEXJCFJVYMVIX-HVSNTMGOSA-N
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Description

(1E,2E)-3-(2,4-DICHLOROPHENYL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]PROP-2-EN-1-IMINE is a synthetic organic compound characterized by its complex structure, which includes a dichlorophenyl group and a benzothiazolyl group

Chemical Reactions Analysis

(1E,2E)-3-(2,4-DICHLOROPHENYL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]PROP-2-EN-1-IMINE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include sulfuric acid for oxidation and sodium borohydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

(1E,2E)-3-(2,4-DICHLOROPHENYL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]PROP-2-EN-1-IMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of (1E,2E)-3-(2,4-DICHLOROPHENYL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]PROP-2-EN-1-IMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

(1E,2E)-3-(2,4-DICHLOROPHENYL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]PROP-2-EN-1-IMINE can be compared with other similar compounds, such as dichloroanilines and ethyl 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate . These compounds share structural similarities but differ in their specific functional groups and properties. The uniqueness of (1E,2E)-3-(2,4-DICHLOROPHENYL)-N-[4-(6-METHYL-1,3-BENZOTHIAZOL-2-YL)PHENYL]PROP-2-EN-1-IMINE lies in its combination of dichlorophenyl and benzothiazolyl groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H16Cl2N2S

Molecular Weight

423.4 g/mol

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]prop-2-en-1-imine

InChI

InChI=1S/C23H16Cl2N2S/c1-15-4-11-21-22(13-15)28-23(27-21)17-6-9-19(10-7-17)26-12-2-3-16-5-8-18(24)14-20(16)25/h2-14H,1H3/b3-2+,26-12?

InChI Key

VPEXJCFJVYMVIX-HVSNTMGOSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=C/C=C/C4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)N=CC=CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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